8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
Overview
Description
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic framework imparts rigidity to the molecule, which can enhance its binding affinity to biological targets. This compound has been explored for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one is the receptor interaction protein kinase 1 (RIPK1). RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death . Necroptosis has been recognized as an important driver in various inflammatory diseases .
Mode of Action
This compound inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . This inhibition has shown therapeutic potential in many human diseases .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1. This results in the prevention of lytic cell death, which can reduce inflammation and potentially alleviate symptoms in various diseases .
Pharmacokinetics
The pharmacokinetic properties of 8-Benzyl-2,8-diazaspiro[4The compound’s potent inhibitory activity against ripk1, as well as its significant anti-necroptotic effect in u937 cells, suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the significant inhibition of necroptosis in U937 cells . This suggests that the compound could potentially be used to treat diseases driven by necroptosis.
Biochemical Analysis
Biochemical Properties
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. Notably, this compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by the binding of the compound to the kinase domain of RIPK1, thereby inhibiting its activity and preventing the downstream signaling events that lead to cell death . Additionally, this compound has shown inhibitory activity against tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are involved in inflammatory signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In U937 cells, a human monocytic cell line, the compound has demonstrated significant anti-necroptotic effects by inhibiting RIPK1 activity . This inhibition prevents the formation of necrosomes, which are essential for the execution of necroptosis. Furthermore, this compound has been shown to modulate the expression of genes regulated by TYK2 and JAK1, thereby influencing cell signaling pathways and reducing inflammation . The compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the kinase domain of RIPK1, inhibiting its activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the necroptotic signaling pathway, thereby preventing cell death. Additionally, this compound binds to TYK2 and JAK1, inhibiting their kinase activity and reducing the phosphorylation of STAT proteins, which are critical for the transcription of inflammatory genes . These binding interactions result in the modulation of gene expression and the suppression of inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against RIPK1, TYK2, and JAK1, even after prolonged exposure . The long-term effects on cellular function may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1, TYK2, and JAK1 activity, leading to reduced inflammation and necroptosis . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Within tissues, this compound is primarily localized in the liver, kidneys, and spleen, where it exerts its therapeutic effects . The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes, RIPK1, TYK2, and JAK1 . Additionally, this compound may be targeted to specific subcellular compartments through post-translational modifications or targeting signals . These modifications ensure that the compound reaches its intended site of action and exerts its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the benzyl group. One common synthetic route includes the cyclization of a suitable diamine precursor with a carbonyl compound under acidic or basic conditions to form the spirocyclic structure. The benzyl group can then be introduced via a nucleophilic substitution reaction using benzyl halides .
Industrial Production Methods: While specific industrial production methods for 8-Benzyl-2,8-diazaspiro[4This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-Benzyl-2,8-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Comparison: 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of the benzyl group, which can enhance its biological activity and binding affinity to targets like RIPK1. Compared to other similar compounds, it has shown prominent inhibitory activity against RIPK1 with significant anti-necroptotic effects .
Properties
IUPAC Name |
8-benzyl-2,8-diazaspiro[4.5]decan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-15(6-9-16-14)7-10-17(11-8-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCQDXRNSYBVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676400 | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123242-53-4 | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.